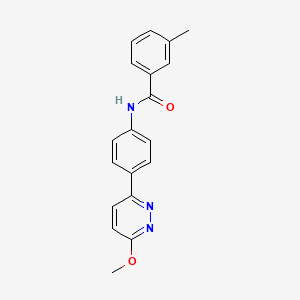

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure analysis of “N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide” is not explicitly mentioned in the search results.Chemical Reactions Analysis

The chemical reactions involving “N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesis and antimicrobial screening of derivatives incorporating thiazole rings, including compounds related to N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide, have shown promise in providing therapeutic interventions against bacterial and fungal infections. These derivatives exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, suggesting their potential use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Neurotransmission Study with PET

Research utilizing radiolabeled antagonists, such as [18F]p-MPPF, which shares structural similarities with N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide, has advanced the study of the serotonergic neurotransmission system through positron emission tomography (PET). This includes chemistry, radiochemistry, animal studies, and human data, contributing valuable insights into the functioning of the 5-HT1A receptors (Plenevaux et al., 2000).

Anticonvulsant Activity

A series of 4-aminobenzamides, structurally related to N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide, were prepared and evaluated for anticonvulsant effects. These compounds showed significant potency against seizures induced by electroshock and pentylenetetrazole, providing a basis for further development of anticonvulsant therapies (Clark et al., 1984).

Dopamine D(3) Receptor Affinity

Studies on derivatives of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have revealed structural features leading to affinity for the D(3) receptor, a key target in the treatment of various central nervous system disorders. Modifications to the compound's structure, including the aromatic ring and alkyl chain length, have been shown to influence binding affinity, indicating the potential for designing selective dopamine D(3) receptor ligands (Leopoldo et al., 2002).

Antioxidant Agents

N-arylbenzamides, including derivatives of N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide, have been explored for their antioxidant capacity. The evaluation of these compounds through DPPH and FRAP assays demonstrates their potential as effective antioxidants, with some showing improved properties over reference molecules. This suggests their applicability in designing potent antioxidants for various therapeutic purposes (Perin et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-4-3-5-15(12-13)19(23)20-16-8-6-14(7-9-16)17-10-11-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYBPUREKHYOOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2463664.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2463666.png)

![Potassium;2-carboxy-5-[(3-nitrophenyl)sulfonylamino]phenolate](/img/structure/B2463676.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2463677.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2463678.png)

![4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2463680.png)